molecular formula C23H27NO B4949078 N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine

N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine

Cat. No. B4949078
M. Wt: 333.5 g/mol
InChI Key: IXCLVKWOKRTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2 and is often used as a recreational drug due to its psychoactive effects. However, JWH-018 also has potential scientific research applications, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to a wide range of effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases. N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine is believed to act primarily through CB1 receptors, which are highly expressed in the brain and are involved in the regulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine has a wide range of biochemical and physiological effects, many of which are similar to those of natural cannabinoids such as THC. These effects include increased appetite, altered mood, and impaired cognition. N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine has also been shown to have analgesic properties, and may be useful in the treatment of chronic pain. However, N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine is also associated with a number of adverse effects, including tachycardia, hypertension, and seizures.

Advantages and Limitations for Lab Experiments

N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise modulation of these receptors in vitro and in vivo. N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine is also associated with a number of limitations, including its potential for abuse and its adverse effects on cardiovascular and neurological function.

Future Directions

There are a number of future directions for research on N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine and other synthetic cannabinoids. One area of focus is the development of new drugs that target the cannabinoid receptors CB1 and CB2, particularly for the treatment of pain and other neurological disorders. Another area of focus is the study of the long-term effects of synthetic cannabinoids on brain function and behavior, particularly with regard to the potential for addiction and cognitive impairment. Finally, there is a need for further research into the safety and efficacy of synthetic cannabinoids, particularly with regard to their use as recreational drugs.

Synthesis Methods

N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The starting material is typically 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-naphthylmagnesium bromide to form the ketone intermediate. The ketone is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 4-methoxybenzyl chloride to form the final product, N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine.

Scientific Research Applications

N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine has potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine can be used to study the effects of cannabinoid receptor activation on these processes, as well as to develop new drugs that target these receptors.

properties

IUPAC Name

2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-17(2)19-11-9-18(10-12-19)16-24-22-15-21(13-14-23(22)25-3)20-7-5-4-6-8-20/h4-9,13-15,19,24H,1,10-12,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCLVKWOKRTLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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